2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a methanesulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the purification of intermediates and the final compound using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-fluoropyrimidine: Shares structural similarities but differs in its fluorine substitution.
3,4-dichloro-N-(5-methylphenyl)benzamide: Similar benzamide structure with different substituents.
2,4-dichloro-5-nitropyrimidine: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 2,4-dichloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4S/c1-26(23,24)13-5-3-2-4-11(13)15-20-21-16(25-15)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREZBNZMVISIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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